molecular formula C21H23FN2O B11829179 2-[[Ethyl[(4-fluorophenyl)methyl]amino]methyl]-7,8-dimethyl-4(1H)-quinolinone

2-[[Ethyl[(4-fluorophenyl)methyl]amino]methyl]-7,8-dimethyl-4(1H)-quinolinone

Cat. No.: B11829179
M. Wt: 338.4 g/mol
InChI Key: LXQDTZBIVZHFFG-UHFFFAOYSA-N
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Description

2-[[Ethyl[(4-fluorophenyl)methyl]amino]methyl]-7,8-dimethyl-4(1H)-quinolinone is a synthetic organic compound that belongs to the quinolinone family. This compound is characterized by its unique structure, which includes a quinolinone core substituted with ethyl, fluorophenyl, and dimethyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[Ethyl[(4-fluorophenyl)methyl]amino]methyl]-7,8-dimethyl-4(1H)-quinolinone typically involves a multi-step process. One common method starts with the reaction of 4-fluorobenzaldehyde with ethylamine to form 2-(4-fluorophenyl)ethylamine. This intermediate is then reacted with formaldehyde to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-[[Ethyl[(4-fluorophenyl)methyl]amino]methyl]-7,8-dimethyl-4(1H)-quinolinone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinolinone derivatives.

    Reduction: Reduction reactions can modify the quinolinone core, leading to different structural analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various quinolinone derivatives with altered functional groups, which can exhibit different biological and chemical properties.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[Ethyl[(4-fluorophenyl)methyl]amino]methyl]-7,8-dimethyl-4(1H)-quinolinone involves the inhibition of specific enzymes and pathways involved in disease development and progression. It has been shown to inhibit the activity of histone deacetylases, which play a critical role in the regulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-({[2-(4-Fluorophenyl)ethyl]amino}methyl)benzoic acid: Shares a similar fluorophenyl group and has been studied for its biological activities.

    Indole derivatives: These compounds also exhibit diverse biological activities and have been explored for their therapeutic potential.

Uniqueness

2-[[Ethyl[(4-fluorophenyl)methyl]amino]methyl]-7,8-dimethyl-4(1H)-quinolinone stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity. Its ability to inhibit histone deacetylases makes it a promising candidate for further research in medicinal chemistry.

Biological Activity

The compound 2-[[Ethyl[(4-fluorophenyl)methyl]amino]methyl]-7,8-dimethyl-4(1H)-quinolinone is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a quinolinone core with an ethyl and a 4-fluorophenyl substituent. Its molecular formula is C19H22FN3O, and it has a molecular weight of approximately 325.39 g/mol. The presence of the fluorine atom is significant as it often enhances the biological activity of organic compounds.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives of quinolinones, including the target compound. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were assessed against several pathogenic bacteria. Notably:

  • MIC Values : The most active derivatives exhibited MIC values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Inhibition : The compound demonstrated significant potential in inhibiting biofilm formation, outperforming traditional antibiotics like ciprofloxacin .

Cytotoxicity

The cytotoxic effects were evaluated through hemolytic activity tests and cell viability assays:

  • Hemolytic Activity : The compound displayed low hemolytic activity, with % lysis ranging from 3.23% to 15.22%, indicating a favorable safety profile .
  • Non-Cytotoxicity : IC50 values greater than 60 μM suggest that the compound is non-cytotoxic to human cells within this concentration range .

The mechanisms underlying the biological activity of this compound include:

  • Inhibition of Key Enzymes : It was found to inhibit DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR .
  • Synergistic Effects : When combined with other antibiotics such as ciprofloxacin and ketoconazole, the compound exhibited synergistic effects, reducing their MICs significantly .

Case Study 1: Antimicrobial Efficacy

In a controlled study involving various derivatives, the compound was tested against clinical isolates of Staphylococcus aureus. Results indicated a strong bactericidal effect at concentrations lower than those typically required for standard antibiotics.

Case Study 2: Cytotoxicity Assessment

A study assessing the cytotoxic effects on human cell lines demonstrated that even at high concentrations (up to 100 μM), the compound did not induce significant cytotoxicity, suggesting its potential for therapeutic applications without adverse effects on normal cells.

Data Summary Table

PropertyValue/Description
Molecular FormulaC19H22FN3O
Molecular Weight325.39 g/mol
Antimicrobial MIC0.22 - 0.25 μg/mL
Hemolytic Activity% Lysis: 3.23% - 15.22%
Non-Cytotoxic IC50>60 μM
DNA Gyrase IC5012.27 - 31.64 μM
DHFR IC500.52 - 2.67 μM

Properties

Molecular Formula

C21H23FN2O

Molecular Weight

338.4 g/mol

IUPAC Name

2-[[ethyl-[(4-fluorophenyl)methyl]amino]methyl]-7,8-dimethyl-1H-quinolin-4-one

InChI

InChI=1S/C21H23FN2O/c1-4-24(12-16-6-8-17(22)9-7-16)13-18-11-20(25)19-10-5-14(2)15(3)21(19)23-18/h5-11H,4,12-13H2,1-3H3,(H,23,25)

InChI Key

LXQDTZBIVZHFFG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=C(C=C1)F)CC2=CC(=O)C3=C(N2)C(=C(C=C3)C)C

Origin of Product

United States

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